Mirk-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

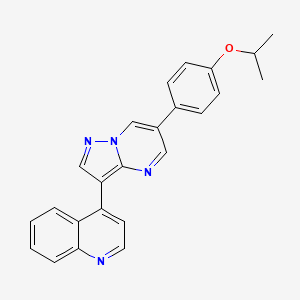

Mirk-IN-1 is a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase family, specifically targeting Dyrk1B and Dyrk1A. This compound has shown significant promise in cancer research due to its ability to inhibit kinases that are overexpressed in various tumors .

Mechanism of Action

Target of Action

Mirk-IN-1 is a potent inhibitor of Dyrk1B (also known as Mirk kinase) and Dyrk1A . Dyrk1B is a promising pharmacological target in cancer as it is overexpressed in many tumors, and its overexpression is correlated with patients’ poor prognosis .

Mode of Action

This compound interacts with its targets, Dyrk1B and Dyrk1A, by inhibiting their activity . Dyrk1B acts as a negative cell cycle regulator, maintaining the survival of quiescent cancer cells and conferring their resistance to chemotherapies . The majority of this compound inhibitors target the highly conserved ATP-binding site, which can lead to off-target effects with other kinases, especially with the highly similar Dyrk1A .

Biochemical Pathways

This compound affects the Mitogen-Activated Protein (MAP) kinase pathways . These pathways control intracellular events including acute responses to hormones and major developmental changes in organisms . Mirk/Dyrk1B can influence the MAPK/ERK signaling pathway, which mediates the cell cycle and survival of cancer cells .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial for its bioavailability . . It’s important to note that the optimization of the ADME properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process .

Result of Action

The inhibition of Dyrk1B by this compound can lead to apoptosis in pancreatic cancer cell lines, thus inhibiting their clonogenic growth . Many studies have demonstrated the valuable therapeutic effect of Mirk/Dyrk1B inhibitors in cancer cell lines, mouse xenografts, and patient-derived 3D-organoids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Gene expression can be altered by environmental factors such as food, drugs, or exposure to toxins . These changes can range from small to so significant that certain genes in our system can be turned off or on when they are supposed to be the opposite way . .

Preparation Methods

The synthesis of Mirk-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods focus on optimizing these reactions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Mirk-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Mirk-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study kinase inhibition and signal transduction pathways. In biology, this compound is employed to investigate the role of Dyrk1B and Dyrk1A in cell cycle regulation and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit kinases that are overexpressed in tumors. Additionally, this compound has industrial applications in the development of new drugs and therapeutic strategies .

Comparison with Similar Compounds

Mirk-IN-1 is unique compared to other kinase inhibitors due to its high specificity and potency towards Dyrk1B and Dyrk1A. Similar compounds include other Dyrk inhibitors such as AZ191 and Chembridge_ID 7768949, which also target the ATP-binding sites of these kinases. this compound has shown superior efficacy in inhibiting Dyrk1B and Dyrk1A, making it a valuable tool in cancer research .

Properties

IUPAC Name |

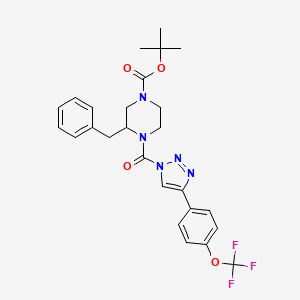

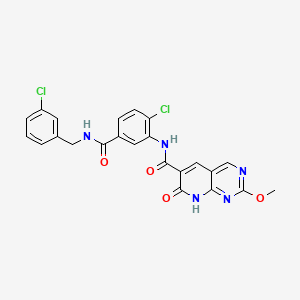

N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N5O4/c1-34-23-27-11-14-8-16(22(33)29-19(14)30-23)21(32)28-18-9-13(5-6-17(18)25)20(31)26-10-12-3-2-4-15(24)7-12/h2-9,11H,10H2,1H3,(H,26,31)(H,28,32)(H,27,29,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKBSRPVZZLCJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Mirk/Dyrk1B kinase inhibition affect quiescent pancreatic cancer cells?

A1: Mirk/Dyrk1B kinase is found at elevated levels in quiescent (G0) pancreatic cancer cells. [, ] Inhibiting this kinase has been shown to impact these cells in several ways:

- Reduced Viability: Mirk/Dyrk1B helps maintain the viability of quiescent cells by reducing reactive oxygen species (ROS) levels. Inhibiting Mirk/Dyrk1B leads to increased ROS, ultimately decreasing the viability of these cells. []

- Escape from Quiescence: Inhibition can force some quiescent cells to re-enter the cell cycle, making them more susceptible to therapies like chemotherapy and radiation. []

- Increased Drug Sensitivity: Combining Mirk/Dyrk1B inhibition with standard treatments like gemcitabine and cisplatin has been shown to significantly increase tumor cell death. []

Q2: What is the mechanism by which Mirk/Dyrk1B kinase regulates ROS levels in quiescent pancreatic cancer cells?

A2: Mirk/Dyrk1B kinase increases the transcription of several antioxidant genes, including ferroxidase, superoxide dismutase 2 (SOD2), and SOD3. [] These enzymes are crucial for detoxifying ROS within the cell. By upregulating these genes, Mirk/Dyrk1B effectively lowers ROS levels, protecting the quiescent cells from damage and promoting their survival. [] Depleting Mirk/Dyrk1B, therefore, reduces the expression of these antioxidant genes, leading to an accumulation of ROS and subsequent cell damage. []

- Lents, N. H., et al. "Preclinical Development Inactivation of Mirk/Dyrk1b Kinase Targets Quiescent Pancreatic Cancer Cells." Molecular Cancer Therapeutics, vol. 10, no. 1, 2011, pp. 1–11., doi:10.1158/1535-7163.MCT-10-0593.

- Lents, N. H., et al. "Mirk/Dyrk1B Maintains the Viability of Quiescent Pancreatic Cancer Cells by Reducing Levels of Reactive Oxygen Species." Cancer Research, vol. 69, no. 8, 2009, pp. 3317–24., doi:10.1158/0008-5472.CAN-08-3322.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.